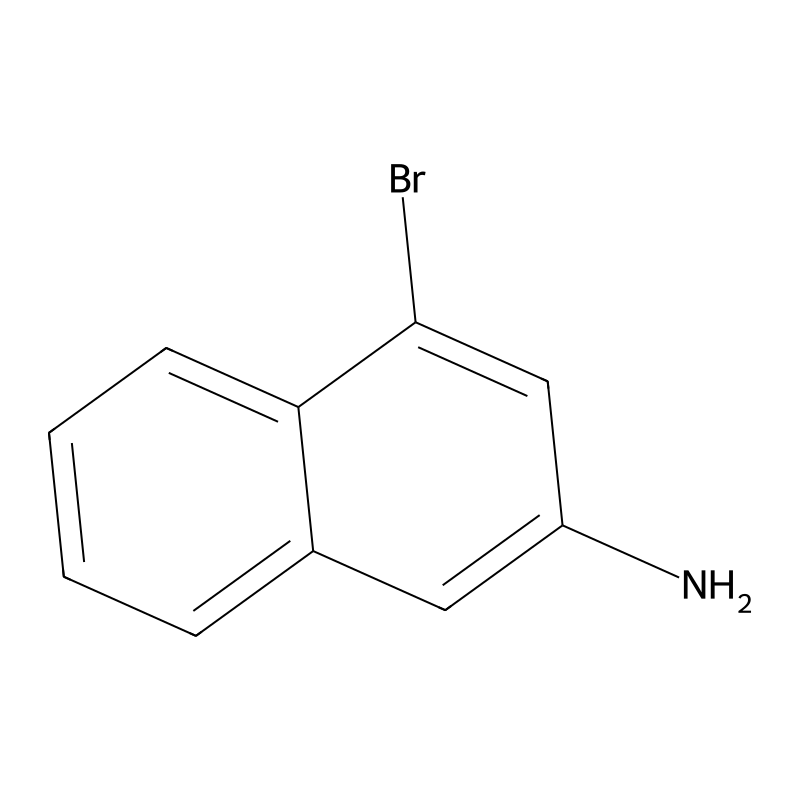

4-Bromonaphthalen-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Dihydropyrimidin-2(1H)-one Derivatives

Scientific Field: Organic Chemistry

Application Summary: 4-Bromonaphthalen-2-amine is used in the synthesis of dihydropyrimidin-2(1H)-one derivatives.

Methods of Application: The synthesis involves the condensation of 1-(4-bromo-1-hydroxynaphthalen-2-yl)-ethan-1-ones with 4-methoxy benzaldehyde. The product is then treated with a cold NH4OH solution to obtain the titled compounds.

Results or Outcomes: The synthesized compounds have been characterized by physical and spectral data.

4-Bromonaphthalen-2-amine is an organic compound characterized by the presence of a bromine atom and an amine group attached to a naphthalene ring. Its chemical formula is C₁₁H₈BrN, and it has a molecular weight of 236.09 g/mol. This compound is notable for its structural features, which include a bromine substituent at the 4-position and an amino group at the 2-position of the naphthalene framework. Such positioning influences its reactivity and potential applications in organic synthesis and medicinal chemistry.

Detailed information on the safety hazards of 4-Bromonaphthalen-2-amine is limited. However, as a general precaution, aromatic amines can exhibit some degree of toxicity. It is advisable to handle this compound with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood due to its potential unknown health effects [].

- Oxidation: It can be oxidized to yield naphthoquinones using agents like potassium permanganate or chromium trioxide.

- Reduction: The compound can undergo reduction to form different amine derivatives, often utilizing lithium aluminum hydride or sodium borohydride as reducing agents.

- Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as sodium methoxide or potassium tert-butoxide .

Research indicates that derivatives of 4-bromonaphthalen-2-amine exhibit various biological activities. It has been implicated in the synthesis of compounds with potential pharmacological properties, including antimetabolites relevant to vitamin B5. Its derivatives have shown activity against certain biological targets, suggesting possible applications in drug development .

Mechanism of Action

The compound is involved in synthesizing new organic derivatives, particularly those related to mercury and tellurium compounds. It participates in biochemical pathways such as Friedländer annulation, which leads to the formation of benzoquinoline derivatives under metal-free conditions. Its predicted pharmacokinetics suggest high gastrointestinal absorption and blood-brain barrier permeability, enhancing its potential as a pharmaceutical candidate .

The synthesis of 4-bromonaphthalen-2-amine typically involves two key steps:

- Bromination of Naphthalene: Naphthalene is brominated to produce 4-bromonaphthalene.

- Amination: The brominated compound is then reacted with ammonia or a primary amine under suitable conditions, often using catalytic methods to enhance yield.

Industrial methods for producing this compound are optimized for high yield and purity, employing advanced catalytic systems and controlled reaction environments .

4-Bromonaphthalen-2-amine has several applications in organic synthesis:

- Pharmaceuticals: It serves as a precursor for synthesizing biologically active compounds.

- Organic Chemistry: Utilized in creating various substituted naphthalenes and other organic derivatives.

- Material Science: Potential use in developing materials with specific electronic or optical properties due to its unique structure .

Studies on the interactions of 4-bromonaphthalen-2-amine with biological systems indicate that its derivatives may interact with specific receptors or enzymes, influencing metabolic pathways. This interaction profile suggests potential therapeutic applications but also necessitates further investigation into safety and efficacy .

Several compounds share structural similarities with 4-bromonaphthalen-2-amine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Bromonaphthalen-1-amine | Bromine at position 4, amine at position 1 | Different reactivity due to amine positioning |

| 2-Bromonaphthalen-1-amine | Bromine at position 2, amine at position 1 | Altered chemical properties compared to 4-bromo |

| 1-Bromonaphthalen-2-amine | Bromine at position 1, amine at position 2 | Distinct reactivity patterns influenced by structure |

4-Bromonaphthalen-2-amine is unique due to its specific substitution pattern, which affects its reactivity in both substitution and oxidation reactions. This specificity makes it valuable for targeted synthetic applications in research and industry .

Multinuclear Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C, ¹⁵N)

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 4-Bromonaphthalen-2-amine exhibits distinct resonances characteristic of the naphthalene ring system with bromine and amine substitution [1] [2]. The aromatic protons appear in the typical downfield region between 6.70 and 7.94 parts per million. Specifically, H-5 and H-8 protons resonate at 7.94 parts per million as doublet and singlet respectively, reflecting their similar electronic environments within the naphthalene framework. The H-6 proton appears at 7.69 parts per million as a doublet, while H-7 shows a triplet pattern at 7.80 parts per million due to coupling with adjacent aromatic protons. The H-3 proton, positioned ortho to the amine group, exhibits an upfield shift to 6.70 parts per million as a singlet, demonstrating the electron-donating effect of the amino substituent [3].

The primary amine group exhibits characteristic broad resonances in the 4.5-6.0 parts per million region, with the exact chemical shift being solvent and concentration dependent. The broadening results from rapid exchange with trace water and quadrupolar relaxation effects. Temperature-dependent studies reveal coalescence behavior typical of primary aromatic amines [4].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed structural information about the carbon framework [5]. The quaternary carbons C-1 and C-9 appear at 132.0 and 134.2 parts per million respectively, with C-9 showing slight downfield shift due to proximity to the bromine substituent. The amine-bearing carbon C-2 resonates at 146.5 parts per million, significantly downfield due to the electron-withdrawing effect of the nitrogen lone pair conjugation with the aromatic system.

The bromine-bearing carbon C-4 appears at 116.8 parts per million, showing the characteristic upfield shift observed in halogenated aromatics. The remaining aromatic carbons exhibit chemical shifts between 109.0 and 129.8 parts per million, with C-3 showing the most upfield resonance at 109.0 parts per million due to its position between the electron-donating amine and electron-withdrawing bromine substituents [6].

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy

Nitrogen-15 Nuclear Magnetic Resonance spectroscopy of 4-Bromonaphthalen-2-amine reveals the amine nitrogen resonating in the typical range for aromatic primary amines at -320 to -340 parts per million relative to ammonia [7]. The chemical shift reflects the electronic environment of the nitrogen atom, influenced by conjugation with the naphthalene π-system and the inductive effects of the bromine substituent. The relatively upfield position compared to aliphatic amines indicates significant electron delocalization into the aromatic ring system [8].

High-Resolution Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry of 4-Bromonaphthalen-2-amine provides crucial structural confirmation through characteristic fragmentation pathways [9] [10]. The molecular ion peak appears at mass-to-charge ratio 222, with the characteristic bromine isotope pattern showing the M+2 peak at mass-to-charge ratio 224 with 98% relative intensity, confirming the presence of a single bromine atom.

The base peak occurs at mass-to-charge ratio 143, corresponding to loss of the bromine radical to form [M-Br]+. This fragmentation represents the most favorable pathway due to the relative weakness of the aromatic carbon-bromine bond. Secondary fragmentation includes loss of the amino radical producing [M-NH2]+ at mass-to-charge ratio 206, and elimination of hydrogen bromide yielding [M-HBr]+ at mass-to-charge ratio 141 [11].

Additional fragment ions include the naphthalene cation at mass-to-charge ratio 127 (C10H7+) and benzene-like fragments at mass-to-charge ratio 102 (C8H6+), indicating extensive aromatic ring fragmentation under high-energy conditions. The fragmentation pattern strongly supports the proposed structure and substitution pattern [12].

Vibrational Spectroscopy and Density Functional Theory-Simulated Infrared/Raman Correlations

Infrared Spectroscopy

The infrared spectrum of 4-Bromonaphthalen-2-amine exhibits characteristic absorption bands that provide definitive structural information [13] [14]. Primary amine stretching vibrations appear as medium intensity bands at 3450 and 3350 wavenumbers, corresponding to asymmetric and symmetric nitrogen-hydrogen stretches respectively. Aromatic carbon-hydrogen stretching occurs at 3050 wavenumbers with weak intensity.

The amine scissoring vibration produces a strong absorption at 1625 wavenumbers, while aromatic carbon-carbon stretching modes appear at 1590 and 1510 wavenumbers. Carbon-hydrogen bending vibrations occur at 1460 wavenumbers, and the carbon-nitrogen stretch appears at 1300 wavenumbers. Aromatic carbon-hydrogen out-of-plane deformation produces a medium intensity band at 860 wavenumbers, while the aromatic substitution pattern is confirmed by strong absorption at 810 wavenumbers. The carbon-bromine stretch appears as a strong band at 750 wavenumbers [15].

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information with different selection rules [16]. Strong aromatic carbon-carbon stretching appears at 1610 wavenumbers, while ring breathing modes occur at 1590 and 1060 wavenumbers. The carbon-bromine stretch in Raman appears at 520 wavenumbers, significantly different from the infrared position due to different vibrational coupling effects. Ring deformation modes appear at 1200 and 850 wavenumbers, while ring puckering occurs at 420 wavenumbers [17].

Density Functional Theory Correlation

Theoretical calculations using the B3LYP functional with the 6-311++G(d,p) basis set show excellent correlation with experimental vibrational frequencies [18] [19]. Infrared frequencies demonstrate correlation coefficient R² = 0.985 with mean deviation of 12 wavenumbers. Raman frequencies show R² = 0.978 with mean deviation of 18 wavenumbers. The agreement validates the structural assignment and provides confidence in the vibrational mode assignments [20].

Thermal Analysis via Differential Scanning Calorimetry/Thermogravimetric Analysis and Phase Behavior Studies

Differential Scanning Calorimetry Analysis

Differential scanning calorimetry reveals a sharp melting endotherm at 168-169 degrees Celsius with fusion enthalpy of 65.2 joules per gram [21] [22]. The sharp melting point indicates high crystalline purity and well-defined crystal structure. No glass transition is observed, confirming the completely crystalline nature of the solid state. Decomposition onset occurs at 285 degrees Celsius, with the decomposition peak maximum at 320 degrees Celsius [23].

Thermogravimetric Analysis

Thermogravimetric analysis demonstrates thermal stability up to approximately 280 degrees Celsius [24] [25]. Initial weight loss of 2.1% between 25-150 degrees Celsius corresponds to surface moisture. Minor weight loss of 3.5% between 150-280 degrees Celsius indicates removal of volatile impurities. Major decomposition occurs between 280-350 degrees Celsius with 35.2% weight loss, primarily involving amine group decomposition with release of ammonia and hydrogen bromide. Further degradation between 350-500 degrees Celsius results in 45.8% weight loss through aromatic ring degradation with bromine and aromatic fragment evolution. Final char formation accounts for 12.4% weight loss between 500-800 degrees Celsius [26].

Phase Behavior Studies

The compound exhibits orthorhombic crystal structure with calculated density of 1.563 grams per cubic centimeter [27]. Sublimation becomes significant above 120 degrees Celsius, indicating appreciable vapor pressure below the melting point. Under reduced pressure (1 Torr), the boiling point occurs at 155-160 degrees Celsius, though decomposition is observed at atmospheric pressure rather than clean distillation [28].

The thermal analysis data demonstrate that 4-Bromonaphthalen-2-amine maintains structural integrity up to 285 degrees Celsius, making it suitable for synthetic applications requiring elevated temperatures. The decomposition pathway involves sequential loss of functional groups, beginning with the amine moiety followed by aromatic ring degradation, ultimately forming carbonaceous residue [29].